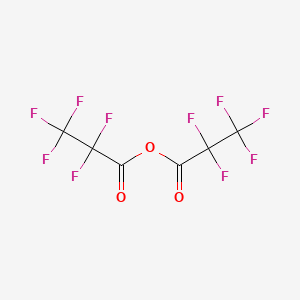
Pentafluoropropionic anhydride
描述
作用机制
Target of Action
Pentafluoropropionic anhydride (PFPA) primarily targets amines and alcohols . It acts as a derivatizing agent, which means it chemically modifies these targets to form derivatives that are easier to analyze or detect .
Mode of Action
PFPA interacts with its targets (amines and alcohols) through a process called derivatization . In this process, PFPA reacts with the target molecules, leading to the formation of new compounds known as derivatives . These derivatives are often more volatile or stable than the original compounds, making them easier to analyze in certain analytical techniques .
Biochemical Pathways
It’s known that pfpa is used in the preparation of halogenated derivatives of phenolic acids . These acids are biologically important and are involved in various biochemical pathways. For instance, PFPA has been used as a derivatization reagent in the detection of endogenous amines from non-treated rat brain by GC-multiple ion detection .
Result of Action
The primary result of PFPA’s action is the formation of derivatives of the target molecules . These derivatives are often more amenable to analysis than the original compounds, enabling the detection and quantification of the target molecules in various biological and environmental samples .
Action Environment
The action of PFPA can be influenced by various environmental factors. For instance, PFPA is known to react violently with water , suggesting that its efficacy and stability could be significantly affected by the presence of moisture. Additionally, the reaction of PFPA with its targets can be influenced by factors such as temperature and the presence of other reactive substances .
生化分析
Biochemical Properties
Pentafluoropropionic anhydride plays a significant role in biochemical reactions, primarily as a derivatizing agent. It is used to prepare halogenated derivatives of phenolic acids, which are essential for determining biologically important acids in cerebrospinal fluid . Additionally, this compound is employed in the detection of endogenous amines from non-treated rat brains by gas chromatography-multiple ion detection . The compound interacts with various enzymes and proteins, facilitating the detection and analysis of specific biomolecules. For instance, it aids in the simultaneous determination of major dopamine metabolites in rat striatum .
Cellular Effects
This compound has been studied for its effects on various cell types and cellular processes. Research indicates that short-chain perfluorinated compounds, including this compound, do not exhibit acute cytotoxic effects on thyroid cells in vitro . These compounds do not interfere with cell viability or cAMP production, suggesting that this compound does not significantly impact cell signaling pathways or gene expression in thyroid cells
Molecular Mechanism
The molecular mechanism of this compound involves its role as a derivatizing agent. It reacts with amines and alcohols to form stable derivatives, which can be analyzed using gas chromatography-mass spectrometry (GC-MS) . This reaction is crucial for the detection and quantification of various biomolecules in biological samples. The compound’s ability to form stable derivatives with specific functional groups makes it a valuable tool in biochemical analysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that this compound maintains its effectiveness as a derivatizing agent, although its stability may be influenced by factors such as temperature and exposure to moisture . Understanding these temporal effects is crucial for ensuring accurate and reliable biochemical analyses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, research on similar compounds suggests that higher doses may lead to toxic or adverse effects It is essential to determine the appropriate dosage to avoid potential toxicity while achieving the desired biochemical outcomes
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is part of the human exposome, and its metabolic pathways involve interactions with specific enzymes and cofactors. The compound’s role in metabolic flux and its effects on metabolite levels are areas of ongoing research. Understanding these pathways is essential for assessing the compound’s impact on biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins The compound’s localization and accumulation can be influenced by its chemical properties and the presence of specific transport mechanisms
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Understanding its subcellular localization is crucial for assessing its activity and function within cells
准备方法
Synthetic Routes and Reaction Conditions: Pentafluoropropionic anhydride can be synthesized through the reaction of pentafluoropropionic acid with acetic anhydride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the acid to the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced chemical reactors that maintain precise temperature and pressure conditions. The process ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Pentafluoropropionic anhydride primarily undergoes acylation reactions, where it reacts with nucleophiles such as alcohols, amines, and phenols to form esters, amides, and other derivatives .
Common Reagents and Conditions:
Alcohols: Reacts to form esters under mild conditions.
Amines: Forms amides, often requiring a catalyst to proceed efficiently.
Phenols: Produces phenolic esters, typically under acidic conditions
Major Products: The major products of these reactions include pentafluoropropionic esters, amides, and phenolic derivatives, which are often used in further chemical synthesis or analytical applications .
科学研究应用
Pentafluoropropionic anhydride is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some key applications include:
Analytical Chemistry: Used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for the detection of various compounds, including biogenic amines and neurotransmitters
Biological Studies: Employed in the preparation of halogenated derivatives of phenolic acids for the determination of biologically important acids in cerebrospinal fluid.
Industrial Applications: Utilized in the synthesis of novel materials, such as lithium salts for use in lithium-ion batteries.
相似化合物的比较
Trifluoroacetic anhydride: Another fluorinated anhydride used in similar derivatization reactions but with different reactivity and volatility.
Heptafluorobutyric anhydride: Used for acylation reactions, offering different steric and electronic properties compared to pentafluoropropionic anhydride.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both analytical and synthetic chemistry. Its ability to form highly volatile derivatives is particularly advantageous in gas chromatography .
属性
IUPAC Name |
2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O3/c7-3(8,5(11,12)13)1(17)19-2(18)4(9,10)6(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETRHNFRKCNWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870515 | |
| Record name | Pentafluoropropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Pentafluoropropionic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
356-42-3 | |
| Record name | Pentafluoropropionic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoropropionic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluoropropionic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentafluoropropanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoropropionic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAFLUOROPROPIONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LFE7U11O5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pentafluoropropionic anhydride interact with target molecules?
A: this compound reacts with polar functional groups in target molecules, primarily amines, alcohols, and carboxylic acids. This reaction replaces the active hydrogen in these groups with a pentafluoropropionyl (PFP) group. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What is the downstream effect of this derivatization?
A: The addition of PFP groups increases the volatility and thermal stability of the target molecules, making them more suitable for analysis by GC-MS. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the molecular formula and weight of this compound?
A: The molecular formula is C6F10O3, and the molecular weight is 282.04 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Is there any spectroscopic data available for this compound?
A: While the provided research does not delve into detailed spectroscopic analysis of PFPA, its derivatives' mass spectra are frequently discussed, offering valuable insights into fragmentation patterns. [, , , , , ]
Q5: What is the material compatibility of this compound?
A: PFPA is incompatible with water and reacts violently with it. It is generally handled and stored under anhydrous conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: How stable is this compound under various conditions?
A: PFPA is sensitive to moisture and should be stored under dry conditions. Specific information on its stability at different temperatures is limited in the provided research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q7: What are the primary applications of this compound?
A: The most common application of PFPA is in analytical chemistry for the derivatization of various compounds, including drugs of abuse, environmental pollutants, and biomolecules, to enhance their detectability in GC-MS analysis. [, , , , , , , , , , , , , , , , , , , ]
Q8: What types of molecules can be derivatized by this compound?
A: PFPA effectively derivatizes molecules containing amine groups, including amphetamines, catecholamines, and opioids. It is also used to derivatize molecules containing alcohol and carboxylic acid groups. [, , , , , , , , , , , , , , ]
Q9: What analytical techniques utilize this compound?
A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique that employs PFPA for derivatization. Both electron impact (EI) and negative chemical ionization (NCI) modes are utilized in GC-MS analysis of PFPA derivatives. [, , , , , , , , , , , , , , , ]
Q10: How does the choice of solvent affect this compound derivatization?
A: The choice of solvent can significantly impact PFPA derivatization efficiency. For instance, toluene and ethyl acetate exhibit distinct effects on the recovery and analysis of histamine, agmatine, putrescine, and spermidine. []
Q11: Can this compound be used in high-throughput analysis?
A: Yes, PFPA derivatization is compatible with high-throughput analysis. Studies have demonstrated its use in automated workflows for analyzing large numbers of urine samples in forensic drug testing laboratories. []
Q12: Are there alternative derivatizing agents to this compound?
A: Yes, several alternative derivatizing agents exist, including trifluoroacetic anhydride (TFA), heptafluorobutyric anhydride (HFBA), and 4-carbethoxyhexafluorobutyryl chloride. The choice of reagent depends on factors such as the target analyte, desired sensitivity, and specific GC-MS conditions. [, , ]
Q13: Can this compound derivatization lead to artifact formation?
A: Yes, there is a risk of artifact formation during PFPA derivatization, particularly when analyzing steroids. A study demonstrated the artifactual conversion of tibolone to 7α-methyl-ethinyl estradiol during GC-MS analysis after derivatization with PFPA. []
Q14: Are there any issues with using this compound for ephedrine and pseudoephedrine analysis?
A: Using PFPA for analyzing ephedrine and pseudoephedrine can lead to interconversion between these diastereoisomers, compromising accurate quantification. The extent of interconversion appears to correlate with the degree of fluorination of the acylating agent. []
Q15: What safety precautions should be taken when handling this compound?
A: PFPA is corrosive and moisture-sensitive, necessitating careful handling. Appropriate personal protective equipment, including gloves and eye protection, should be worn during its use. It should be handled in a well-ventilated area to avoid inhalation of fumes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


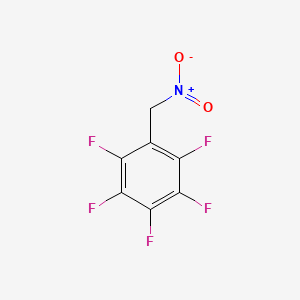
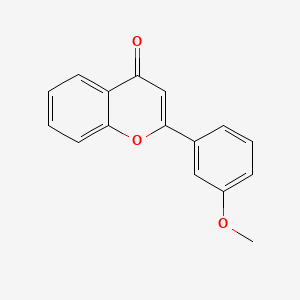
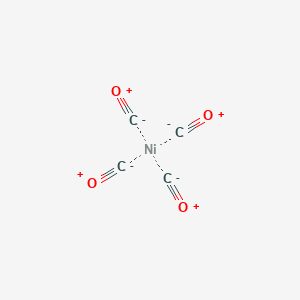
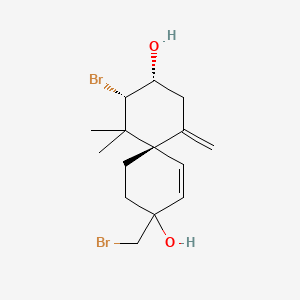
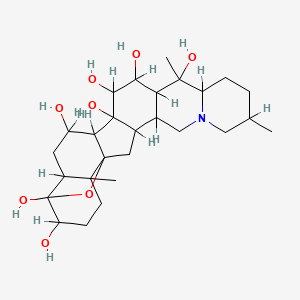
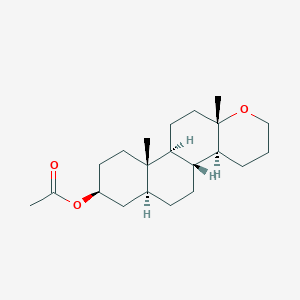
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)
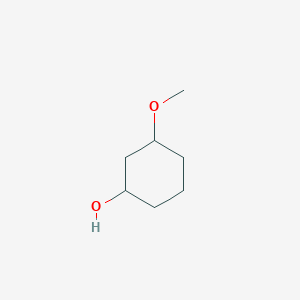

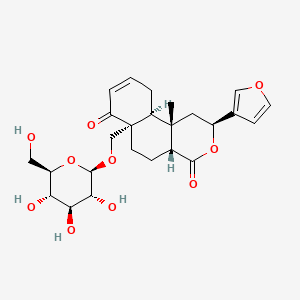
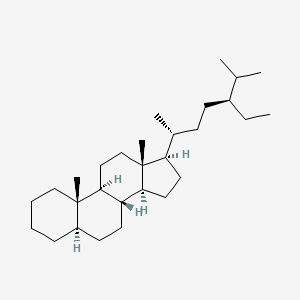
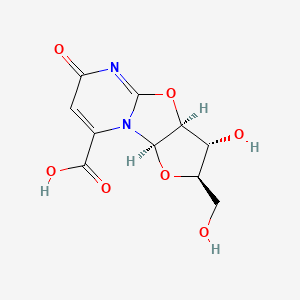
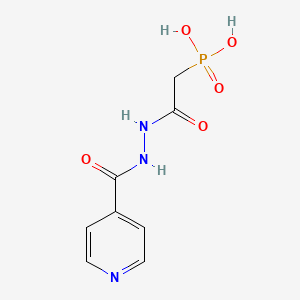
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
